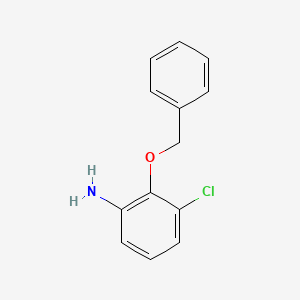

2-(Benzyloxy)-3-chloroaniline

Beschreibung

Historical Context and Initial Research Focus

While a singular, seminal report on the initial synthesis of 2-(Benzyloxy)-3-chloroaniline is not prominently highlighted in the literature, its emergence is understood within the broader context of research into substituted anilines as versatile chemical intermediates. The initial focus on compounds like this compound was driven by their utility as building blocks in organic synthesis.

Research on its structural isomer, 4-benzyloxy-3-chloroaniline (B1332019), illustrates the investigative path for this class of compounds. This isomer has been frequently utilized as a key building block for constructing molecules with potential therapeutic applications, including anti-cancer, anti-diabetes, and anti-viral agents. umich.edusemanticscholar.org The synthetic strategies developed for the 4-benzyloxy isomer, such as the reduction of a nitrophenol precursor, represent common chemical transformations that are also applicable to the synthesis of this compound. umich.eduresearchgate.net The initial interest in these compounds was, therefore, less about the molecules themselves and more about their potential to be elaborated into more complex, biologically active structures.

Significance as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often serving as a foundational structure for the development of a wide range of bioactive compounds. The this compound structure can be considered a component of such scaffolds due to its recurrent use in the synthesis of targeted molecules.

The substituted aniline (B41778) motif is a cornerstone in the synthesis of pharmaceuticals and other specialty chemicals. europa.eu The benzyloxy-chloroaniline core, in particular, has proven valuable. For instance, the related isomer 4-(benzyloxy)-3-chloroaniline is a key reactant in the amination of various heterocyclic systems—such as quinolines, cinnolines, and thienopyrimidines—to produce potent inhibitors of protozoan parasites. acs.org This demonstrates the strategic importance of the benzyloxy-chloroaniline fragment in generating molecular diversity for biological screening. The compound serves as a versatile building block, allowing for the introduction of specific steric and electronic properties into a target molecule, a critical aspect in the design of new therapeutic agents. nih.gov

Overview of Contemporary Research Directions

Current research continues to leverage this compound and structurally related compounds as key intermediates in drug discovery and development. The primary direction of this research is in the field of medicinal chemistry, where these aniline derivatives serve as starting materials for the synthesis of novel heterocyclic compounds with potential therapeutic value.

One significant area of contemporary research involves the development of inhibitors for parasitic diseases. A 2016 study focused on creating potent inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This research involved the synthesis and optimization of a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, highlighting the continued relevance of the benzyloxyphenyl motif in designing antiparasitic agents. nih.gov Furthermore, scaffolds derived from 4-(benzyloxy)-3-chloroaniline have been used to develop potent inhibitors against other parasites like T. cruzi and L. major. acs.org These studies underscore an ongoing research trend: the use of benzyloxy-substituted chloroanilines as foundational elements for generating libraries of compounds aimed at identifying new leads for challenging diseases.

A representative synthetic approach to obtaining benzyloxy-chloroanilines involves a two-step process, as detailed in the table below. This general pathway is applicable to the synthesis of various isomers within this compound class.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Benzylation | A substituted chloronitrophenol is reacted with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like K₂CO₃. nih.gov | To introduce the benzyloxy group onto the phenolic oxygen. |

| 2 | Nitro Group Reduction | The resulting benzyloxy-chloronitrobenzene is reduced using agents like SnCl₂ or catalytic hydrogenation (e.g., H₂, Pd/C). umich.eduresearchgate.net | To convert the nitro group (-NO₂) into the primary amine (-NH₂), yielding the final aniline product. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGYYBYROQCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Chloroaniline

Established Reduction Strategies from Nitro Precursors

The conversion of the nitro group in 4-Benzyloxy-3-chloronitrobenzene to an amine is a critical step in the synthesis of 2-(Benzyloxy)-3-chloroaniline. The choice of reducing agent is crucial to ensure high yield and purity, avoiding unwanted side reactions such as debenzylation or dehalogenation.

Stannous Chloride Mediated Reduction of 4-Benzyloxy-3-chloronitrobenzene

The use of stannous chloride (SnCl₂) in an acidic medium is a well-established and highly effective method for the reduction of aromatic nitro compounds. This classical approach has been successfully applied to the synthesis of this compound from 4-Benzyloxy-3-chloronitrobenzene, offering excellent yields and high purity.

The reduction of a nitro group by stannous chloride is a complex process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction is typically carried out in the presence of a proton source, such as hydrochloric acid, which facilitates the formation of the final amine product.

R-NO₂ + 3SnCl₂ + 7H⁺ → R-NH₃⁺ + 3Sn⁴⁺ + 2H₂O

The acidic conditions are crucial for protonating the intermediates and for the solubility of the tin salts.

Optimization of the stannous chloride reduction for the synthesis of this compound has focused on maximizing yield and purity while ensuring the stability of the benzyl (B1604629) and chloro functionalities. Research has shown that treating 4-Benzyloxy-3-chloronitrobenzene with stannous chloride dihydrate in an acidic aqueous ethanol (B145695) solution proceeds smoothly and rapidly. This method effectively reduces the nitro group without causing cleavage of the benzyl ether or the carbon-chlorine bond.

The reaction typically reaches completion within a short timeframe, and the desired product, this compound, can be isolated in high yield as its hydrochloride salt by precipitation upon addition of water. Subsequent neutralization affords the free aniline (B41778). This process is noted for its simplicity, safety, and scalability, making it suitable for large-scale preparations.

Table 1: Stannous Chloride Mediated Reduction of 4-Benzyloxy-3-chloronitrobenzene

| Parameter | Details |

|---|---|

| Reactant | 4-Benzyloxy-3-chloronitrobenzene |

| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Acidic aqueous ethanol |

| Key Advantage | High selectivity; no detectable debenzylation or dechlorination |

| Yield | Excellent |

| Product | This compound |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups, offering advantages such as cleaner reaction profiles and the avoidance of stoichiometric metal waste. The choice of catalyst is critical in ensuring the selective reduction of the nitro group in 4-Benzyloxy-3-chloronitrobenzene while preserving the benzyl and chloro substituents.

Palladium-on-Carbon (Pd/C) is a common and highly active catalyst for hydrogenation reactions, including the reduction of nitro groups. However, its application to the synthesis of this compound from 4-Benzyloxy-3-chloronitrobenzene is problematic.

Studies have shown that the hydrogenation of 4-Benzyloxy-3-chloronitrobenzene in the presence of Pd/C leads to a mixture of products. The high activity of the palladium catalyst can result in undesirable side reactions, namely debenzylation (cleavage of the benzyl ether) and hydrodechlorination (removal of the chlorine atom). These side reactions significantly reduce the yield of the desired product and complicate the purification process. Therefore, Pd/C is generally not the preferred catalyst for this specific transformation due to its lack of selectivity.

Raney Nickel, a porous nickel catalyst, is another effective agent for the hydrogenation of nitro compounds. A key advantage of Raney Nickel over palladium-based catalysts is its generally lower propensity to cause dehalogenation of aromatic halides. This makes it a more suitable choice for the reduction of substrates like 4-Benzyloxy-3-chloronitrobenzene.

While specific data for the Raney Nickel-catalyzed hydrogenation of 4-Benzyloxy-3-chloronitrobenzene is not extensively detailed in readily available literature, the known selectivity of Raney Nickel for nitro group reduction in the presence of halogens suggests it would be a more viable catalytic hydrogenation method than using Pd/C. The reaction would involve treating the nitro compound with hydrogen gas in the presence of the Raney Nickel catalyst. Optimization of reaction conditions such as temperature, pressure, and solvent would be necessary to maximize the yield of this compound and minimize any potential debenzylation.

Table 2: Comparison of Catalytic Hydrogenation Methods

| Catalyst | Substrate | Expected Major Product | Potential Side Products | Selectivity Concern |

|---|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | 4-Benzyloxy-3-chloronitrobenzene | This compound | 3-Chloro-4-hydroxyaniline, 2-Amino-benzyloxybenzene | Low (significant debenzylation and dechlorination) |

| Raney Nickel (Raney Ni) | 4-Benzyloxy-3-chloronitrobenzene | This compound | 3-Chloro-4-hydroxyaniline | Moderate to High (less prone to dehalogenation than Pd/C) |

Metal-Mediated Reductions

Traditional metal-mediated reductions remain a robust and widely used approach for the synthesis of anilines from nitroaromatics.

The reduction of nitroarenes using iron powder in an acidic medium is a classic and cost-effective method. This method is known for its high chemoselectivity, often leaving other functional groups such as halogens and benzyl ethers intact. For the reduction of substituted nitroarenes, a mixture of iron powder and an acid, such as acetic acid or hydrochloric acid, is commonly employed commonorganicchemistry.com. The reaction can also be carried out in the presence of ammonium chloride in a neutral medium, which offers a milder alternative sciencemadness.orgsemanticscholar.org. This approach is advantageous due to its quantitative transformation, reduced reaction times, and simple work-up procedures semanticscholar.org. While a specific documented procedure for 2-(benzyloxy)-3-chloro-1-nitrobenzene using this exact method was not found, the general applicability to other chloronitrobenzenes suggests its feasibility semanticscholar.org.

Table 1: Iron-Mediated Reduction of Nitroarenes

| Nitroarene Substrate | Reducing System | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Nitrochlorobenzene | Fe/HCl | Ethanol/Water | 90-100 | - | rsc.org |

| Substituted Nitroarenes | Fe/NH4Cl | Ethanol/Water | Reflux | >97 (purity) | sciencemadness.orgechemi.com |

Zinc powder in the presence of ammonium chloride is another effective system for the reduction of aromatic nitro compounds nih.govchemicalbook.com. This method is often carried out in aqueous or alcoholic media and is known for its mild conditions . A specific protocol for the synthesis of this compound involves the reduction of 2-(benzyloxy)-1-chloro-3-nitrobenzene using zinc powder in a mixture of ethyl acetate, concentrated hydrochloric acid, and sulfuric acid. This procedure has been reported to yield the desired aniline in high yield. The reaction proceeds at room temperature, and after filtration and work-up, provides the product in good purity.

Table 2: Zinc-Mediated Reduction of Nitroarenes

| Nitroarene Substrate | Reducing System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrobenzophenone | Zn/NH4Cl | TPGS-750-M/Water | Room Temp. | - | nih.gov |

| Nitrophenols | Zn/NH4Cl | Water/Ethanol | - | Moderate | |

| Substituted Nitroarenes | Zn/NH4Cl | Dioxane/Water | Room Temp. | 48 | commonorganicchemistry.com |

Multi-Step Synthetic Approaches

The synthesis of this compound often begins with precursors that are more readily available. These multi-step strategies involve the sequential introduction of the required functional groups.

Strategies Involving Phenol Derivatization and Nitro Reduction

A common and effective strategy involves the derivatization of a substituted phenol followed by the reduction of a nitro group. In the synthesis of this compound, a suitable starting material is 2-chloro-6-nitrophenol. The synthesis proceeds in two main steps:

Benzylation of the Phenol: The phenolic hydroxyl group of 2-chloro-6-nitrophenol is protected as a benzyl ether. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields 2-(benzyloxy)-1-chloro-3-nitrobenzene.

Reduction of the Nitro Group: The nitro group of the resulting 2-(benzyloxy)-1-chloro-3-nitrobenzene is then reduced to an amine using one of the methods described in section 2.1. For instance, reduction with zinc powder in an acidic medium provides this compound in good yield.

This approach is advantageous as it allows for the strategic introduction of the benzyloxy group before the sensitive amino group is formed.

Nucleophilic Aromatic Substitution Preceding Reduction

Another potential multi-step approach involves a nucleophilic aromatic substitution (SNA r) reaction to introduce the benzyloxy group, followed by the reduction of the nitro group. A plausible starting material for this strategy would be 2,3-dichloronitrobenzene.

In this scenario, the more activated chlorine atom, which is ortho to the nitro group, could be displaced by a benzyl alkoxide nucleophile (e.g., sodium benzoxide). The electron-withdrawing nitro group facilitates this substitution by stabilizing the intermediate Meisenheimer complex. This reaction would yield the precursor, 2-(benzyloxy)-3-chloro-1-nitrobenzene. Subsequently, the nitro group would be reduced to the target aniline using one of the previously described reduction methods.

While this approach is theoretically sound and aligns with the principles of nucleophilic aromatic substitution on activated aryl halides, specific documented examples for the synthesis of 2-(benzyloxy)-3-chloro-1-nitrobenzene via this route are not readily found in the surveyed literature. However, the general principles of S NAr reactions on dichloronitrobenzenes support its viability.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of aromatic amines like this compound is essential for developing environmentally and economically sustainable chemical processes. These principles focus on minimizing waste, using less hazardous substances, improving energy efficiency, and employing catalytic methods over stoichiometric ones. magnusgroup.orggctlc.org The synthesis of chloroanilines typically involves the reduction of a corresponding nitroaromatic compound, a key step where green chemistry principles can be effectively implemented.

A primary focus of green chemistry is waste prevention and maximizing atom economy . sciencedaily.compnas.org Traditional methods for the reduction of nitroaromatics often use stoichiometric metal reagents, such as iron powder or stannous chloride (SnCl₂), which generate significant amounts of metal waste that can be difficult and costly to dispose of. rsc.org In contrast, catalytic methods represent a much greener alternative. magnusgroup.org

Catalytic hydrogenation is a prime example of a greener approach to the reduction of nitroaromatics. magnusgroup.orgmdpi.com This technique typically employs a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni), with molecular hydrogen (H₂) as the reductant. The primary byproduct of this reaction is water, leading to a significantly higher atom economy and minimizing hazardous waste streams. rsc.org Various noble and transition metal nanoparticles have been explored as active catalysts for these reductions, offering high efficiency and selectivity. magnusgroup.org The development of non-noble metal catalysts is also a key area of research to further enhance the sustainability of these processes. mdpi.com

The choice of solvent is another critical aspect of green synthesis. rsc.orgneuroquantology.com Many traditional organic syntheses rely on volatile organic compounds (VOCs), which can be hazardous to human health and the environment. ijsr.net Green chemistry encourages the use of safer, more benign solvents like water, ethanol, or supercritical fluids such as CO₂. ijsr.netwikipedia.org Water is particularly attractive due to its abundance, non-toxicity, and non-flammability. wikipedia.orgresearchgate.net Research into solvent-free reaction conditions, where neat reactants are used, offers an even more sustainable option by eliminating solvent waste entirely. tandfonline.com

Energy efficiency is also a core principle of green chemistry. scheikundeinbedrijf.nl Alternative energy sources like microwave irradiation and ultrasound have been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. scheikundeinbedrijf.nlajgreenchem.comnih.gov Microwave-assisted organic synthesis can lead to rapid and uniform heating, often resulting in higher yields and cleaner products. ajgreenchem.comacs.org Similarly, ultrasound can enhance reaction rates by accelerating particle transition at phase boundaries. scheikundeinbedrijf.nl

The following table compares traditional and greener approaches for the key reduction step in the synthesis of aromatic amines, which is analogous to the synthesis of this compound.

| Parameter | Traditional Method (e.g., SnCl₂ Reduction) | Greener Method (Catalytic Hydrogenation) |

|---|---|---|

| Reagent Type | Stoichiometric | Catalytic |

| Primary Byproduct | Metal salts (e.g., tin sludge) | Water |

| Atom Economy | Low | High |

| Waste Generation | High (Significant solid waste) | Minimal |

| Potential Solvents | Often volatile organic solvents | Benign solvents (water, ethanol) or solvent-free |

| Energy Input | Conventional heating (often prolonged) | Can be enhanced with microwaves or ultrasound for efficiency |

By integrating these green chemistry principles—such as favoring catalytic reactions, utilizing safer solvents, and improving energy efficiency—the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible. gctlc.orgnih.gov

Chemical Transformations and Reaction Pathways of 2 Benzyloxy 3 Chloroaniline

Derivatization at the Amino Group

The amino group of 2-(benzyloxy)-3-chloroaniline is a primary site for nucleophilic reactions, enabling a variety of derivatizations.

Acylation of the amino group in anilines is a fundamental transformation that is often employed to protect the amino group or to introduce an amide functionality. The reaction of this compound with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or in a suitable solvent, is expected to yield the corresponding N-acetyl derivative, N-(2-(benzyloxy)-3-chlorophenyl)acetamide. This transformation modulates the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.

The acylation of anilines can be carried out under catalyst- and solvent-free conditions with high efficiency. For instance, the acetylation of various amines with acetic anhydride can proceed to completion in a short time at moderate temperatures. mdpi.com In a typical procedure, the aniline (B41778) derivative is treated with a slight excess of acetic anhydride. The reaction of 2-chloro-N-substituted-acetamides can also be achieved by reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. lookchem.com

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Solvent-free, 60 °C | N-(2-(benzyloxy)-3-chlorophenyl)acetamide | High (expected) |

Reductive amination, or reductive alkylation, provides a direct method for the N-alkylation of anilines. This one-pot reaction involves the formation of an imine intermediate from the reaction of the aniline with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. scirp.org The reaction of this compound with an aldehyde, for example, benzaldehyde (B42025), in the presence of a suitable reducing agent, would yield the N-alkylated product, N-benzyl-2-(benzyloxy)-3-chloroaniline. The efficiency of reductive amination can be influenced by the steric and electronic properties of both the aniline and the carbonyl compound. cmu.edunih.gov

| Aniline Substrate | Carbonyl Compound | Reducing Agent/Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaBH4, Methanol | N-benzyl-2-(benzyloxy)-3-chloroaniline | Good to Excellent (expected) researchgate.net |

The condensation of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. google.com This reaction is typically reversible and is often catalyzed by an acid or a base. The resulting imine has a carbon-nitrogen double bond and can serve as a versatile intermediate for further synthetic transformations. For instance, reaction with benzaldehyde would yield (E)-N-benzylidene-2-(benzyloxy)-3-chloroaniline. These imine derivatives are valuable precursors for the synthesis of various heterocyclic compounds and can also be reduced to form secondary amines as in reductive amination. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol (B145695), reflux, catalytic acetic acid | (E)-N-benzylidene-2-(benzyloxy)-3-chloroaniline |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic attack. The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents: the amino group, the benzyloxy group, and the chlorine atom. The amino group is a powerful activating and ortho, para-directing group. The benzyloxy group is also activating and ortho, para-directing. Conversely, the chlorine atom is a deactivating but ortho, para-directing group.

Given the strong activating and directing influence of the amino group, electrophilic substitution is expected to occur at the positions ortho and para to it (C4 and C6). The benzyloxy group at C2 and the chloro group at C3 will sterically hinder attack at the C2 position relative to the amino group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. For example, bromination of this compound would be expected to yield primarily 4-bromo-2-(benzyloxy)-3-chloroaniline and/or 6-bromo-2-(benzyloxy)-3-chloroaniline. The development of regioselective electrophilic aromatic brominations is a significant area of research. rsc.org

Diazotization and Subsequent Coupling Reactions

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. chempedia.info The resulting 2-(benzyloxy)-3-chlorobenzenediazonium salt is a versatile intermediate.

These diazonium salts can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. For example, coupling of the 2-(benzyloxy)-3-chlorobenzenediazonium salt with 2-naphthol (B1666908) in an alkaline medium would be expected to produce an azo dye. tcichemicals.comgoogle.comdp.tech The coupling typically occurs at the para position of the activated aromatic ring unless this position is blocked. nih.gov

| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Coupling Partner & Conditions | Final Product |

|---|---|---|---|---|

| This compound | NaNO2, HCl, 0-5 °C | 2-(Benzyloxy)-3-chlorobenzenediazonium chloride | 2-Naphthol, NaOH (aq) | 1-((2-(benzyloxy)-3-chlorophenyl)diazenyl)naphthalen-2-ol |

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound can participate in palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a new C-N bond between an aryl halide and an amine. Thus, this compound could potentially be coupled with another amine to form a diarylamine, although the presence of the free amino group on the starting material might require protection. More commonly, the chloro group can be coupled with various amines. For instance, reaction with morpholine (B109124) in the presence of a palladium catalyst and a suitable ligand would yield 4-(2-(benzyloxy)-3-aminophenyl)morpholine. Efficient palladium catalyst systems for the amination of aryl chlorides have been developed. cmu.edu

The Suzuki-Miyaura coupling reaction is another powerful palladium- or nickel-catalyzed transformation that couples an aryl halide with an organoboron compound, such as a boronic acid, to form a biaryl structure. The reaction of this compound with phenylboronic acid, in the presence of a palladium or nickel catalyst and a base, would be expected to yield 2'-(benzyloxy)-[1,1'-biphenyl]-3-amine. Nickel catalysts are gaining attention as cost-effective alternatives to palladium for Suzuki-Miyaura couplings of aryl chlorides. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Morpholine | Pd2(dba)3, Ligand, Base | 4-(2-(benzyloxy)-3-aminophenyl)morpholine |

| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | NiCl2(PCy3)2, Base | 2'-(benzyloxy)-[1,1'-biphenyl]-3-amine |

Benzylic Ether Cleavage and Re-functionalization

The benzylic ether linkage in this compound is a key functional group that can be selectively cleaved to unmask a phenolic hydroxyl group. This deprotection strategy is a pivotal step, transforming the molecule into 2-amino-6-chlorophenol (B183061), a versatile intermediate amenable to a variety of subsequent chemical modifications. The primary method for this transformation is catalytic hydrogenolysis, a widely used reaction in organic synthesis for the removal of benzyl (B1604629) protecting groups. researchgate.netresearchgate.net

Benzylic Ether Cleavage via Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of a chemical bond (in this case, the C-O bond of the ether) by reaction with hydrogen gas in the presence of a metal catalyst. researchgate.net For the debenzylation of this compound, palladium on carbon (Pd/C) is a commonly employed and efficient catalyst. researchgate.netsigmaaldrich.com The reaction proceeds by passing hydrogen gas through a solution of the substrate in a suitable solvent, such as ethanol, in the presence of the Pd/C catalyst. sigmaaldrich.com The benzyl group is cleaved and subsequently hydrogenated to form toluene (B28343) as a byproduct, yielding the desired 2-amino-6-chlorophenol.

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as formic acid, cyclohexene, or 2-propanol, to provide the necessary hydrogen in situ. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net This technique can offer advantages in terms of experimental setup and safety, avoiding the need for high-pressure hydrogenation equipment. organic-chemistry.org The reaction is highly efficient for cleaving O-benzyl groups and can be performed with low loadings of the palladium catalyst. researchgate.net

Table 1: Reaction Conditions for Benzylic Ether Cleavage

| Reactant | Method | Catalyst | Reagents/Hydrogen Source | Product | Byproduct | Reference |

| This compound | Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 2-Amino-6-chlorophenol | Toluene | sigmaaldrich.com |

| This compound | Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid or Cyclohexene | 2-Amino-6-chlorophenol | Toluene | organic-chemistry.orgrsc.org |

Re-functionalization of 2-Amino-6-chlorophenol

The product of the cleavage reaction, 2-amino-6-chlorophenol, possesses two reactive functional groups: a nucleophilic amino group (-NH₂) and a phenolic hydroxyl group (-OH). nih.gov Both sites can be targeted for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Amino Group: The amino group behaves as a typical aromatic amine and can readily undergo acylation. For instance, it can react with acid chlorides or anhydrides to form stable amide derivatives. This reactivity is demonstrated in the analogous compound, 2-amino-6-chloro-4-nitrophenol, which forms amide intermediates when treated with sodium borohydride in a carboxylic acid medium. This pathway allows for the introduction of various acyl groups, modifying the electronic and steric properties of the molecule.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can participate in reactions such as etherification and esterification. Nucleophilic substitution reactions can be employed to introduce new alkyl or aryl groups, forming different ether derivatives. The hydroxyl group's reactivity is influenced by the other substituents on the aromatic ring, including potential steric hindrance from the adjacent amino group.

Table 2: Potential Re-functionalization Reactions of 2-Amino-6-chlorophenol

| Functional Group | Reaction Type | Reagent Class | Potential Product Class |

| Amino (-NH₂) | Acylation | Acid Chloride / Anhydride | N-Acyl-2-amino-6-chlorophenol (Amide) |

| Amino (-NH₂) | Alkylation | Alkyl Halide | N-Alkyl-2-amino-6-chlorophenol |

| Hydroxyl (-OH) | Etherification | Alkyl Halide / Benzyl Halide | 2-(Alkoxy/Benzyloxy)-6-chloroaniline |

| Hydroxyl (-OH) | Esterification | Acid Chloride / Anhydride | 2-Amino-6-chlorophenyl ester |

This two-step sequence of benzylic ether cleavage followed by re-functionalization provides a strategic route to synthesize a library of substituted chloroanilines and chlorophenols from a common precursor, highlighting the utility of the benzyl group as a protecting group in multi-step organic synthesis.

2 Benzyloxy 3 Chloroaniline As a Versatile Synthetic Intermediate

Building Block for Heterocyclic Systems

The presence of the aniline (B41778) moiety is central to the utility of 2-(Benzyloxy)-3-chloroaniline as a precursor for nitrogen-containing heterocycles. The amino group can act as a nucleophile or be readily converted into other functional groups, facilitating cyclization reactions that form the backbone of numerous heterocyclic frameworks.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of five-membered heterocyclic compounds known as pyrazolines. jetir.org The standard method for preparing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). scholarsresearchlibrary.comresearchgate.net

While this compound is not a direct reactant in this condensation, it can serve as a precursor to the required aldehyde or ketone. For instance, the aniline group can be transformed into the corresponding aldehyde, 2-(benzyloxy)-3-chlorobenzaldehyde, via diazotization followed by a Sandmeyer-type reaction. This aldehyde can then be reacted with an appropriate acetophenone to yield a chalcone (B49325) bearing the 2-(benzyloxy)-3-chlorophenyl moiety.

Subsequently, these chalcones can be converted into pyrazolines through a cyclization reaction with hydrazine (B178648) hydrate (B1144303). semanticscholar.orgdergipark.org.trpramanaresearch.org This reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. dergipark.org.tr

General Synthetic Pathway to Pyrazolines

| Step | Reactants | Key Reagents | Product |

|---|---|---|---|

| 1 | This compound | NaNO₂, HCl, then formylating agent | 2-(Benzyloxy)-3-chlorobenzaldehyde |

| 2 | 2-(Benzyloxy)-3-chlorobenzaldehyde, Acetophenone | NaOH or KOH in Ethanol (B145695) | Chalcone derivative |

| 3 | Chalcone derivative, Hydrazine hydrate | Acetic acid or other catalyst | Pyrazoline derivative |

The aniline structure of this compound makes it a suitable starting material for building fused heterocyclic systems like quinolines and quinazolinones.

Quinolines are bicyclic aromatic heterocycles that can be synthesized through various methods involving aniline precursors. iipseries.orgorganic-chemistry.org One prominent method is the Vilsmeier-Haack reaction, which can convert a substituted acetanilide (B955) into a 2-chloroquinoline-3-carbaldehyde. chemijournal.comrsc.org this compound can be readily acetylated to form N-(2-(benzyloxy)-3-chlorophenyl)acetamide. Treatment of this acetanilide with the Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide) leads to cyclization and formylation, yielding a quinoline (B57606) core. rsc.org This quinoline derivative can then be further modified to create more complex molecules. chemijournal.comnsf.gov

Quinazolinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govresearchgate.net A common synthetic route involves the reaction of a 2-aminobenzamide (B116534) or a related anthranilic acid derivative with an acyl chloride, followed by cyclization. nih.gov To be used in this context, this compound would first need to be converted into a suitable anthranilic acid derivative, for example, through ortho-functionalization to introduce a carboxylic acid group, followed by amidation. The resulting intermediate can then undergo cyclization to form the quinazolinone ring system.

General Synthetic Pathways

| Heterocycle | Precursor from this compound | Key Reagents for Cyclization | Resulting Framework |

|---|---|---|---|

| Quinoline | N-(2-(benzyloxy)-3-chlorophenyl)acetamide | POCl₃, DMF (Vilsmeier Reagent) | 2-Chloroquinoline-3-carbaldehyde |

| Quinazolinone | 2-Amino-3-(benzyloxy)-4-chlorobenzamide | Acyl chlorides, Acetic anhydride (B1165640) | 2,3-Disubstituted Quinazolinone |

Thienopyrimidines are fused heterocyclic compounds containing both thiophene (B33073) and pyrimidine (B1678525) rings. These structures are often synthesized by first constructing a 2-aminothiophene ring, which is then used to build the fused pyrimidine ring. nih.govnih.gov The most common method for synthesizing the 2-aminothiophene precursor is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. researchgate.net

While this compound is not a direct participant in the Gewald reaction, it can be used to synthesize the necessary ketone precursor. The resulting 2-aminothiophene, now incorporating the benzyloxy-chlorophenyl moiety, can undergo cyclization with various reagents such as formamide (B127407) or isothiocyanates to yield the final thienopyrimidine core structure. nih.govmdpi.com This multi-step approach allows for the incorporation of the specific substitution pattern of this compound into the final thienopyrimidine product.

The reactivity of the aniline group allows for the synthesis of a broad range of other heterocyclic systems. For example, substituted anilines are key reactants in the synthesis of benzimidazoles, which can be formed by condensing the aniline with carboxylic acids or their derivatives under acidic conditions. Furthermore, multi-component reactions can utilize anilines to construct complex fused systems such as pyrimido[4,5-b]quinolines. nih.gov The versatility of this compound makes it a candidate for these and other synthetic pathways that rely on a substituted aniline as a foundational building block.

Precursor in Complex Aromatic Molecule Assembly

Beyond its use in forming heterocyclic rings, this compound is a valuable precursor for assembling complex aromatic molecules. The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate. This diazonium salt can undergo a wide variety of transformations, including:

Sandmeyer Reactions: To replace the amino group with halides (Cl, Br), a cyano group (CN), or a hydroxyl group (OH).

Schiemann Reaction: To introduce fluorine (F).

Gomberg-Bachmann Reaction: For aryl-aryl bond formation.

These transformations allow for precise control over the substitution pattern of the aromatic ring, enabling the synthesis of highly functionalized molecules that would be difficult to prepare by other means. The chloro and benzyloxy groups remain stable under these conditions, providing additional points for later-stage modification.

Intermediate in the Synthesis of Preclinical Drug Candidates

The structural motifs derived from this compound, particularly quinazolines, quinolines, and thienopyrimidines, are prevalent in many compounds investigated as preclinical drug candidates. researchgate.netresearchgate.netresearchgate.net Quinazoline derivatives, for instance, have been explored for their inhibitory activity against various protein kinases, which are important targets in oncology. nih.gov

The specific substitution pattern of this compound—containing a protected hydroxyl group, a halogen, and an amine—offers three distinct points of chemical diversity. This is highly advantageous in medicinal chemistry for creating libraries of related compounds. The benzyloxy group acts as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a new functional group for further modification. The chloro atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The aniline group, as detailed above, is the gateway to forming numerous heterocyclic scaffolds. This trifecta of reactivity makes this compound a valuable intermediate for generating novel molecules for biological screening and drug discovery programs.

N-(2-Aminoethyl)-N-benzyloxyphenyl Benzamide (B126) Derivatives

N-(2-Aminoethyl)-N-benzyloxyphenyl benzamide derivatives have been investigated as a promising class of compounds with potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. Research in this area has led to the identification of highly active molecules with potential for further development as treatments for this disease.

The synthesis of these benzamide derivatives involves the coupling of a substituted benzyloxyphenyl amine core with a benzoyl group. However, the scientific literature does not specify the use of this compound as the starting material for the benzyloxyphenyl portion of these molecules. While various substituted anilines serve as foundational scaffolds in medicinal chemistry, the direct synthetic lineage from this compound to this particular class of trypanocidal agents is not described in published research.

Carltonine-Derived Benzylamino Chemotypes

Carltonines are a group of Amaryllidaceae alkaloids that have shown selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Inspired by these natural products, researchers have designed and synthesized novel compounds based on a benzyloxy-benzylamino chemical scaffold to develop new therapeutic agents. nih.govresearchgate.netrsc.org

The development of these Carltonine-derived chemotypes has specifically focused on scaffolds built upon 3- and 4-benzyloxy-benzylamino structures. nih.govresearchgate.netrsc.org The synthetic pathways originate from commercially available precursors like 3-benzyloxybenzaldehyde (B162147) and 4-benzyloxybenzaldehyde. researchgate.net A review of the relevant chemical literature reveals no connection or synthetic route that employs this compound to create these targeted BChE inhibitors. The research has remained focused on the 3- and 4-isomers of the benzyloxy group, which appear to be key for the desired pharmacophore. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Benzyloxy 3 Chloroaniline Derivatives

Rational Design and Synthesis of Analogues

The rational design of analogues of 2-(benzyloxy)-3-chloroaniline is a systematic process aimed at exploring the chemical space around the core structure to identify key interactions that drive biological activity. This process involves the strategic modification of three primary regions of the molecule: the benzylic moiety, the aniline (B41778) ring system, and the amino group. The synthesis of these analogues leverages established organic chemistry methodologies to create a diverse library of compounds for biological evaluation.

Variation of the Benzylic Moiety

Synthetic Approach: Analogues with modified benzylic groups can be synthesized by reacting 2-amino-6-chlorophenol (B183061) with a series of substituted benzyl (B1604629) halides (bromides or chlorides) under Williamson ether synthesis conditions. This is followed by further modifications if necessary.

Design Rationale:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) onto the phenyl ring of the benzyl group can modulate the electronic properties of the ether oxygen and influence hydrogen bonding potential.

Steric Effects: Varying the size of the substituents (e.g., from hydrogen to a tert-butyl group) or their position (ortho, meta, para) can probe the steric tolerance of the binding pocket.

Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic systems like pyridyl or thiophenyl groups to explore different electronic distributions and potential new hydrogen bonding interactions. nih.gov

| Compound ID | Modification | Rationale | Anticipated Effect on Activity |

|---|---|---|---|

| A-1 | 4-Methoxybenzyl | Introduce electron-donating group; potential for H-bond acceptance. | May enhance binding through new interactions. |

| A-2 | 4-Chlorobenzyl | Introduce electron-withdrawing group; increase lipophilicity. | Could improve membrane permeability and binding affinity. |

| A-3 | 2-Fluorobenzyl | Introduce steric bulk and electron-withdrawing group at ortho position. | May orient the molecule differently in the binding pocket. |

| A-4 | Pyridin-4-ylmethyl | Bioisosteric replacement to introduce a basic nitrogen. | Potential for new ionic or hydrogen bond interactions. |

Modifications to the Aniline Ring System

The substituted aniline ring is a critical component, with the chloro and benzyloxy groups defining its electronic and steric character. Further modifications can fine-tune these properties.

Synthetic Approach: The synthesis would start from appropriately substituted nitroaromatics. For example, variations in the chlorine position or the addition of other substituents would require different starting materials, which would then undergo benzylation and subsequent reduction of the nitro group to the aniline.

Design Rationale:

Positional Isomers: Moving the chlorine atom from the 3-position to the 4-, 5-, or 6-positions would significantly alter the electronic distribution and the dipole moment of the ring, which can be critical for specific interactions with a target.

Additional Substituents: Adding small, lipophilic groups like methyl or electron-withdrawing groups like fluorine can impact both the electronics and the binding orientation. The introduction of a chlorine atom is a common strategy in medicinal chemistry to enhance biological activity by increasing lipophilicity and modulating metabolic stability. eurochlor.orgresearchgate.net

Functionalization at the Amino Group

The primary amino group is a key site for functionalization, serving as a handle to introduce a wide variety of functionalities that can explore different regions of a binding site or improve pharmacokinetic properties.

Synthetic Approach: The amino group of this compound can be readily functionalized through standard reactions such as acylation (reaction with acid chlorides or anhydrides), sulfonylation (reaction with sulfonyl chlorides), reductive amination (reaction with aldehydes or ketones), or alkylation. acs.org

Design Rationale:

Amide and Sulfonamide Formation: Converting the amine to an amide or sulfonamide can introduce hydrogen bond donors and acceptors, potentially forming key interactions with a biological target. The choice of the acyl or sulfonyl group allows for extensive exploration of steric and electronic properties.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can assess the space available around the amino group and may increase lipophilicity.

| Compound ID | Functionalization | Rationale | Anticipated Effect on Activity |

|---|---|---|---|

| B-1 | Acetamide (B32628) (-NHCOCH₃) | Introduce H-bond donor and acceptor; neutralize basicity. | May form specific H-bonds within the active site. |

| B-2 | Benzamide (B126) (-NHCOPh) | Introduce a larger aromatic group for potential π-stacking. | Could enhance affinity through aromatic interactions. |

| B-3 | Methanesulfonamide (-NHSO₂CH₃) | Introduce a strong H-bond donor and tetrahedral geometry. | May improve solubility and form strong directional H-bonds. |

| B-4 | N,N-Dimethylamine (-N(CH₃)₂) | Remove H-bond donor capability; introduce a basic center. | Tests the necessity of the N-H bond for activity. |

Positional and Substituent Effects on Biological Research Activities

The specific placement and nature of substituents on the this compound scaffold are expected to have a profound impact on its biological activity. The electronic and steric effects of these substituents dictate the molecule's interaction with its target.

Similarly, the electronic nature of substituents on the benzyloxy ring can influence activity. Electron-donating groups might enhance π-π stacking interactions by increasing the electron density of the ring, while electron-withdrawing groups could participate in favorable dipole interactions or halogen bonding. Studies on benzyloxy-containing chalcones as MAO-B inhibitors revealed that a benzyloxy group at the para position of a phenyl ring led to enhanced inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds.

A typical QSAR study would involve:

Data Collection: A dataset of synthesized this compound analogues with their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. For substituted anilines, quantum chemical parameters are often used. nih.gov

Steric descriptors: Molecular volume, surface area, specific shape indices (e.g., Kappa shape indices).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build an equation that relates the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation).

For a hypothetical series of this compound derivatives, a resulting QSAR equation might look like:

log(1/IC₅₀) = a(LogP) - b(V_m) + c*(σ_R) + d

Where LogP represents hydrophobicity, V_m is the molecular volume, σ_R is a Hammett constant for a substituent on the aniline ring, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could indicate that activity increases with hydrophobicity and the presence of an electron-donating group on the aniline ring, but decreases with molecular volume.

Conformational Analysis and its Impact on Research Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives helps to understand the accessible low-energy shapes the molecule can adopt and how these shapes might fit into a receptor's binding site.

For example, conformational analysis might reveal that steric hindrance between the chloro group and the benzyloxy group restricts the rotation around the C(aryl)-O bond, leading to a preferred orientation of the benzyloxy moiety relative to the aniline ring. This preferred conformation might be the "bioactive conformation" responsible for the molecule's activity. Introducing substituents, particularly at the ortho position of the benzyl ring or the 6-position of the aniline ring, would further influence the conformational preferences and could either lock the molecule into a more active shape or, conversely, prevent it from adopting the necessary conformation for binding.

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 3 Chloroaniline

Elucidation of Nitro Group Reduction Mechanisms

The synthesis of 2-(benzyloxy)-3-chloroaniline predominantly involves the reduction of its nitro precursor, 1-(benzyloxy)-2-chloro-3-nitrobenzene. The mechanism of this transformation is a cornerstone of its production and is generally understood to proceed through a series of intermediates, consistent with the well-established Haber-Lukashevich mechanism for nitroarene reduction. orientjchem.orgresearchgate.netresearchgate.net

The reaction pathway typically involves the following key steps:

Formation of a Nitroso Intermediate: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This is a two-electron reduction process.

Formation of a Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH). rsc.orgstackexchange.com This step also involves a two-electron transfer.

Formation of the Amine: Finally, the hydroxylamine intermediate undergoes a final two-electron reduction to yield the target aniline (B41778) (-NH₂).

This multi-step process can be influenced by the choice of reducing agent and reaction conditions. orientjchem.org Catalytic hydrogenation, for instance, involves the adsorption of the nitro compound and hydrogen onto a catalyst surface, followed by a stepwise transfer of hydrogen atoms. stackexchange.com Conversely, reductions using dissolving metals like tin (Sn) or iron (Fe) in acidic media proceed via a series of single electron transfers from the metal surface, followed by protonation steps. stackexchange.commasterorganicchemistry.com

| Reducing Agent | Typical Conditions | Mechanistic Feature |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Heterogeneous catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Nickel-aluminum alloy catalyst | Heterogeneous catalytic hydrogenation. masterorganicchemistry.com |

| SnCl₂ | Ethanol (B145695) or other protic solvents | Stepwise electron transfer from Sn(II) to Sn(IV). commonorganicchemistry.comacsgcipr.org |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous media | Electron transfer from metallic iron. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Electron transfer-based reduction. |

Mechanistic Pathways of Derivatization Reactions

This compound, with its nucleophilic amino group and activated aromatic ring, serves as a versatile starting material for a wide array of derivatization reactions. The mechanisms of these reactions are dictated by the nature of the electrophile and the reaction conditions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. researchgate.net The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or a similar substrate. In reactions involving alcohols as alkylating agents, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often employed, particularly with transition metal catalysts. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, followed by condensation with the amine to form an imine. The catalyst, which holds the hydrogen, then reduces the imine to the final N-alkylated amine. nih.gov

N-Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to form the stable amide product. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Heterocycle Formation: The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of various heterocyclic systems. For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of quinolines through cyclization and dehydration reactions, such as the Combes quinoline (B57606) synthesis. The mechanism involves initial Schiff base formation followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent aromatization.

Role of Catalysts and Reagents in Selective Transformations

Selectivity is a paramount concern in both the synthesis and derivatization of this compound due to the presence of multiple reactive sites: the nitro group (in the precursor), the amino group, the chloro substituent, and the benzyloxy group. The choice of catalysts and reagents is crucial for achieving the desired transformation without affecting other functional groups.

Selective Nitro Group Reduction: The primary challenge in synthesizing this compound is the reduction of the nitro group without cleaving the benzyl (B1604629) ether (debenzylation) or the carbon-chlorine bond (dechlorination).

Stannous Chloride (SnCl₂): This reagent is widely recognized for its high chemoselectivity in reducing aromatic nitro groups in the presence of sensitive functionalities like benzyl ethers and halogens. acsgcipr.orgstackexchange.comresearchgate.net The reduction occurs under mild conditions, often in alcoholic solvents, proceeding through electron transfer from Sn(II). acsgcipr.org The conditions are generally not harsh enough to promote hydrogenolysis of the C-O or C-Cl bonds. researchgate.net

Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): While highly efficient, catalytic hydrogenation can lead to undesired side reactions. Palladium catalysts (Pd/C) are very effective for hydrogenation but are also known to catalyze the hydrogenolysis of benzyl ethers. organic-chemistry.org Similarly, both Pd/C and Raney Ni can promote dechlorination, particularly under harsh conditions. commonorganicchemistry.comgoogle.com Therefore, achieving selectivity requires careful optimization of reaction parameters such as catalyst type, catalyst loading, hydrogen pressure, temperature, and the use of catalyst modifiers or inhibitors to suppress unwanted pathways. researchgate.netresearchgate.net For instance, gold-based catalysts have shown exceptional selectivity in the gas-phase hydrogenation of p-chloronitrobenzene, avoiding dechlorination entirely. hw.ac.uk

Selective Derivatization: In derivatization reactions, catalysts are employed to activate specific bonds or to direct the reaction to a particular site. For instance, in N-alkylation reactions using alcohols, transition metal complexes (e.g., based on Ru, Ir) are essential for mediating the hydrogen transfer mechanism. nih.govacs.org Lewis acids can be used to activate electrophiles in acylation or other substitution reactions, enhancing the reaction rate.

| Reagent/Catalyst | Selectivity Advantage | Potential Side Reactions |

|---|---|---|

| SnCl₂ | Excellent for preserving benzyl ethers and chloro groups. stackexchange.com | Generates tin-based waste products. acsgcipr.org |

| Fe in Acid | Cost-effective and generally selective. | Requires stoichiometric amounts of metal and acid. |

| H₂ with Pd/C | High activity, catalytic process. | Risk of debenzylation and dechlorination. organic-chemistry.orgresearchgate.net |

| H₂ with Raney Ni | Effective for nitro reduction. | Can promote dechlorination. commonorganicchemistry.com |

| H₂ with Au/Al₂O₃ | Extremely high selectivity for haloanilines. hw.ac.uk | Higher catalyst cost compared to others. |

Reaction Kinetics and Thermodynamics in Synthesis Optimization

Optimizing the synthesis and derivatization of this compound relies heavily on a thorough understanding of reaction kinetics and thermodynamics. These principles guide the selection of reaction conditions to maximize yield, minimize reaction time, and ensure process safety.

Reaction Kinetics: Kinetic studies provide quantitative data on reaction rates and the influence of variables such as concentration, temperature, and catalyst loading. The reduction of nitroaromatics, for example, is often modeled using pseudo-first-order kinetics, especially when hydrogen is supplied at a constant pressure. researchgate.net Kinetic models like the Langmuir-Hinshelwood model are frequently applied to heterogeneous catalytic reactions, such as the hydrogenation of nitrobenzene, to describe the relationship between reaction rate and the adsorption of reactants on the catalyst surface. cetjournal.it By analyzing kinetic data, researchers can identify the rate-determining step, determine the activation energy, and optimize conditions to accelerate the desired reaction while suppressing side reactions. For instance, in the catalytic hydrogenation of p-chloronitrobenzene, reaction temperature significantly influences the rate of conversion. nih.gov

Thermodynamics: Thermodynamic considerations are crucial for understanding reaction feasibility and managing heat flow. The catalytic hydrogenation of nitro compounds is a highly exothermic process. mt.com Proper thermal management is essential, particularly on an industrial scale, to prevent dangerous temperature runaways, which could be exacerbated by the decomposition of unstable hydroxylamine intermediates. mt.com Reaction calorimeters are often used to measure the heat of reaction and to develop safe operating protocols. By controlling temperature and pressure, the reaction equilibrium can be shifted to favor product formation, although for largely irreversible reactions like hydrogenation, kinetic control is often more critical for optimizing product selectivity and yield. researchgate.net

Computational and Theoretical Studies on 2 Benzyloxy 3 Chloroaniline and Its Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking are pivotal in predicting how a ligand such as 2-(benzyloxy)-3-chloroaniline might interact with a biological receptor, a key step in drug discovery and design.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor's active site. For analogues of this compound, these studies have been crucial in understanding structure-activity relationships. For instance, in studies of related benzyloxy-containing compounds, docking has revealed key interactions. The benzyloxy group often engages in hydrophobic or π-π stacking interactions within the receptor pocket. mdpi.com In the context of enzyme inhibition, the quinoxaline (B1680401) ring of some benzyloxyquinoxaline derivatives, for example, has been shown to form crucial bonds, while the benzyloxy group contributes to binding through stacking interactions with tryptophan residues. mdpi.com

Similarly, docking studies on N-phenethylcarboxamido analogues of cyclazocine (B1219694) at opioid receptors have been used to probe hydrophobic binding pockets. nih.gov These computational models predict that the aromatic rings of such ligands fit into specific hydrophobic regions of the receptor, while other parts of the molecule form hydrogen bonds. nih.gov For this compound, it can be hypothesized that the aniline (B41778) nitrogen could act as a hydrogen bond donor, the chloro-substituted ring might interact via halogen bonding or hydrophobic contacts, and the flexible benzyloxy group could orient itself to fit into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov The specific binding mode would be highly dependent on the topology and amino acid composition of the target receptor site.

| Ligand Class | Receptor/Enzyme | Key Predicted Interactions | Reference |

|---|---|---|---|

| Benzyloxyquinoxaline Propanamides | HDAC-6 | π-π stacking between the benzyloxy group and Trp1143. | mdpi.com |

| Triazole Benzene (B151609) Sulfonamides | Human Carbonic Anhydrase IX | Hydrophobic contacts with residues like Val121, Leu199, and Pro202. | nih.gov |

| Quinoxaline-2,3-dione Analogues | GluK1 Ligand-Binding Domain | Polar interactions between ligand oxygen atoms and Arg523 side chain. | mcgill.ca |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the range of possible spatial arrangements (conformers) a molecule can adopt and their relative energies. For this compound, the key sources of conformational flexibility are the rotation around the C-O bond of the ether linkage and the C-C bond of the benzyl (B1604629) group.

Studies on similar molecules, such as 2-benzyloxy-3-methoxybenzaldehyde, have shown that the dihedral angle between the two benzene rings is a critical parameter, with a measured angle of 23.33 (6)° in the solid state. researchgate.net For thyronamine (B1227456) analogues, which also feature two aromatic rings connected by a flexible linker, computational methods have been used to map the potential energy surface by varying the key dihedral angles. mdpi.com This allows for the identification of the most stable (lowest energy) conformers. mdpi.com A similar approach for this compound would reveal its preferred three-dimensional structure in different environments, which is crucial for understanding how it fits into a receptor's binding site. Computer-aided conformational analysis, using techniques like molecular dynamics and Monte Carlo simulations, has been successfully applied to design benzyloxy-substituted ligands for the benzodiazepine (B76468) receptor. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and vibrational frequencies of molecules.

DFT calculations are used to determine the electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. epstem.net For analogues like substituted anilines, these calculations help in understanding how different substituents affect the electron distribution and reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable descriptor, which illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms and the π-systems of the aromatic rings, while the amine hydrogens would be regions of positive potential. These calculations are fundamental for predicting how the molecule will interact with other molecules and its environment.

| Compound Type | Calculation Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| Substituted Triazolone | DFT (B3LYP)/6-31G(d,p) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | epstem.net |

| 2-Chloroaniline (B154045) Complexes | DFT (B3LYP)/6–311++G(d,p) | Interaction Energies | Quantifies the strength of intermolecular forces, like hydrogen bonding. | researchgate.net |

| Thyronamine Analogue | B3LYP/6-31G(d,p) | Thermodynamic Characteristics | Predicts the relative stability of different conformers. | mdpi.com |

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. Theoretical calculations of infrared (IR) vibrational frequencies, when scaled appropriately, can be compared with experimental IR spectra to confirm the molecular structure. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com By comparing the calculated chemical shifts with experimental data, researchers can validate the proposed structure and gain a more detailed understanding of the electronic environment of each atom. For example, in a study of a thyronamine analogue, DFT calculations were used to compute ¹H and ¹³C NMR chemical shifts, which were then compared to experimental spectra recorded in DMSO-d6 to understand the effects of solvation. mdpi.com Such studies on this compound would help in assigning its experimental NMR peaks and confirming its conformational preferences in solution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. These simulations are invaluable for understanding the stability of ligand-receptor complexes and the conformational flexibility of molecules in a simulated physiological environment. nih.gov

For a ligand like this compound bound to a receptor, an MD simulation can reveal the stability of the binding pose predicted by docking. nih.gov By analyzing the trajectory, researchers can calculate the root-mean-square deviation (RMSD) to see if the ligand remains stably in the binding pocket or if it drifts away. nih.gov Furthermore, MD simulations can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and determine how often they occur during the simulation. nih.gov Studies on related systems have used MD to investigate the radius of gyration of the ligand-protein complex and the fluctuation of individual amino acid residues, providing insights into how the protein structure adapts upon ligand binding. nih.gov These simulations were instrumental in designing benzyloxy-substituted pyrazoloquinoline ligands, demonstrating their power in a real-world drug design context. nih.gov

Ligand-Protein Complex Stability and Dynamics

The potential biological activity of a compound like this compound is often dependent on its ability to bind to a specific protein target. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in studying the stability and dynamics of ligand-protein complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This is followed by MD simulations, which provide a detailed view of the complex's behavior over time, typically on the nanosecond scale. nih.gov These simulations can reveal the stability of the binding, conformational changes in the protein or ligand, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex's integrity. nih.govnih.gov For instance, studies on other substituted aniline derivatives have used MD simulations to confirm the stability of ligand-protein interactions and to understand their inhibitory mechanism against specific enzymes or proteins. nih.gov

The stability of a ligand-protein complex is often quantified by calculating the binding free energy (ΔG_bind). nih.gov A more negative value indicates a more stable complex. These calculations help in comparing the binding affinities of different analogues and in guiding the design of more potent inhibitors. While specific MD simulation studies on this compound are not widely published, the established methodologies are readily applicable. Such studies would involve docking the compound into a relevant protein target and running simulations to assess the stability of the resulting complex, providing insights into its potential as a bioactive agent. The presence of the benzyloxy and chloro groups would be expected to significantly influence its binding mode and affinity compared to simpler anilines. nih.gov

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the behavior of a molecule, including its conformation, reactivity, and stability. Computational studies can model these effects explicitly, by including solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium.

For reactions involving substituted anilines, the choice of solvent is critical. In the synthesis of related compounds like 2-(2-Benzylphenoxy)-3-chloroaniline, polar aprotic solvents such as dimethylformamide (DMF) are often used. benchchem.com Theoretical calculations can explain this by showing that such solvents can stabilize charged transition states in nucleophilic aromatic substitution (SNAr) reactions, thereby increasing the reaction rate. benchchem.com

Furthermore, solvent models are used to predict how a molecule like this compound would behave in biological environments, which are predominantly aqueous. The interaction with water can affect the molecule's preferred conformation and its ability to cross biological membranes, which is a key aspect of its pharmacokinetic profile.

Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of a compound. In silico methods provide a rapid and cost-effective way to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govmdpi.com These predictions help to identify candidates with favorable drug-like properties and to filter out those likely to fail in later development stages. nih.gov

Several key parameters are calculated to assess a compound's potential ADME profile. These include compliance with rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Other important descriptors include the Topological Polar Surface Area (TPSA), which is a good indicator of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

For this compound and its analogues, these parameters can be computationally predicted. Below is a table comparing the predicted ADME-relevant properties for the related compounds 3-Chloroaniline and 4-Benzyloxy-3-chloroaniline (B1332019), which serve as representative examples. These values are typically calculated using software based on a molecule's structure. mdpi.comnih.gov

Table 1: Predicted ADME-Relevant Parameters for Aniline Derivatives

| Parameter | 3-Chloroaniline | 4-Benzyloxy-3-chloroaniline | Interpretation |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 127.57 nih.gov | 233.69 nih.gov | Both are well within the Lipinski guideline of <500, suggesting good potential for absorption. |

| XLogP3-AA (logP) | 1.9 nih.gov | 3.3 nih.gov | Both have logP values within the ideal range (<5), indicating good lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 1 nih.gov | 1 nih.gov | Both comply with the Lipinski guideline of <5. |

| Hydrogen Bond Acceptors | 1 nih.gov | 2 nih.gov | Both comply with the Lipinski guideline of <10. |

| Rotatable Bond Count | 0 nih.gov | 3 nih.gov | A low number of rotatable bonds (<10) is generally favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) (Ų) | 26.02 | 35.3 nih.gov | Values below 140 Ų are associated with good oral bioavailability. |

This table is interactive. Click on the headers to sort the data.

The data suggest that both comparator compounds exhibit drug-like properties according to Lipinski's rules. nih.gov The low molecular weight and TPSA values, coupled with an appropriate lipophilicity (logP), indicate a high probability of good gastrointestinal absorption and oral bioavailability. nih.govnih.gov While data for this compound is not directly available, its structural similarity suggests it would also likely possess favorable ADME characteristics, falling within the ranges set by these related molecules. Such in silico predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in laboratory settings. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-Benzylphenoxy)-3-chloroaniline |

| 3-Chloroaniline |

| 4-Benzyloxy-3-chloroaniline |

Applications in Preclinical Medicinal Chemistry Research

In Vitro Enzyme Inhibition Studies

The structural features of 2-(Benzyloxy)-3-chloroaniline, particularly the benzyloxy group, have been incorporated into various molecular frameworks to investigate their potential as enzyme inhibitors. These studies span several classes of enzymes crucial in different pathological conditions.

Derivatives containing the benzyloxy pharmacophore have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the therapeutic strategy for Alzheimer's disease. nih.goveuropeanreview.org The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netmdpi.com

A series of 3-benzyloxyflavone derivatives were designed and tested for their in vitro inhibitory activity against both AChE and BChE. nih.gov The results indicated that these compounds are potent dual inhibitors. nih.gov Compound 2 in this series was identified as the most active inhibitor against both enzymes, showing greater potency than the standard drug Donepezil. nih.gov Furthermore, derivatives 5 and 10 demonstrated highly selective inhibition against AChE. nih.gov The structure-activity relationship studies revealed that the inhibitory potential of these compounds is significantly influenced by the nature and position of substituents on the B-ring of the flavone (B191248) scaffold. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 2 | 0.05 ± 0.01 | 0.09 ± 0.02 |